molecular formula C15H11N3O4S B3371976 2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid CAS No. 853725-39-0

2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid

Cat. No.: B3371976
CAS No.: 853725-39-0
M. Wt: 329.3 g/mol
InChI Key: XEURIMHZIXZOEI-UHFFFAOYSA-N
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Description

2-[(5-Nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid is a heterocyclic compound featuring a 1,3-benzodiazole core substituted with a nitro group at position 5, a phenyl group at position 1, and a sulfanylacetic acid moiety at position 2. This compound has been listed as discontinued by CymitQuimica, limiting its current availability for research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-nitro-1-phenylbenzimidazol-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-14(20)9-23-15-16-12-8-11(18(21)22)6-7-13(12)17(15)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEURIMHZIXZOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring through a cyclization reaction of o-phenylenediamine with a suitable carboxylic acid derivative.

    Nitration: The benzodiazole intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Thioether Formation: The nitrobenzodiazole is reacted with a thiol compound, such as thioglycolic acid, under basic conditions to form the sulfanyl acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated benzodiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Research has indicated that derivatives of benzodiazoles often possess anti-inflammatory, antimicrobial, and anticancer activities.

Case Studies:

  • A study explored the synthesis of similar benzodiazole derivatives, demonstrating their effectiveness against various cancer cell lines. The presence of the nitro group is believed to enhance biological activity by influencing electron distribution within the molecule .

Antimicrobial Activity

The sulfanyl group in the compound suggests potential antimicrobial properties. Initial investigations into related compounds have shown that sulfanyl derivatives can inhibit bacterial growth.

Research Findings:

  • In vitro studies on related benzodiazole compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for further antimicrobial research.

Analytical Chemistry

The compound's unique structure allows it to be utilized as a reagent in analytical methods such as chromatography and spectrometry.

Applications:

  • It can be employed in the development of assays for detecting specific biological markers or in environmental monitoring for pollutants due to its reactive functional groups .

Mechanism of Action

The mechanism of action of 2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial enzymes or cellular structures, leading to disruption of essential biological processes.

    Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the benzodiazole ring may interact with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzodiazole vs. Benzimidazole Derivatives
  • Compound 7 () : N-(2-Chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide retains the benzodiazole core but substitutes the nitro group with a sulfonyl group and introduces a sulfamoylphenyl acetamide side chain. This modification likely enhances solubility and target specificity for enzyme inhibition (e.g., elastase) .
  • Benzimidazole analogs (): Compounds like N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide replace the benzodiazole with a benzimidazole ring. Benzimidazoles are known for their metabolic stability and diverse pharmacological activities, including antimicrobial and anticancer effects .
Thiazole and Oxadiazole Derivatives
  • 2-[2-[(5-Cyano-2-fluorophenyl)methylsulfanyl]-4-methyl-1,3-thiazol-5-yl]acetic acid (): Features a thiazole ring instead of benzodiazole. Thiazoles often exhibit enhanced π-stacking interactions and improved bioavailability due to smaller ring size .

Substituent Modifications

N-Substituent Variations
  • 1-Benzyl-5-(trifluoromethyl) derivative () : Replaces the phenyl group with a benzyl moiety and substitutes nitro with trifluoromethyl. The trifluoromethyl group enhances lipophilicity and oxidative stability, making it favorable for CNS-targeting drugs .
  • 1-(Cyclopropylmethyl) derivative () : Cyclopropyl groups are sterically restrictive, often improving receptor selectivity and reducing off-target effects .
Position 5 Substituents
  • Nitro (Target Compound) : Strong electron-withdrawing effect increases acetic acid acidity (pKa ~2–3), favoring ionic interactions in polar environments .
  • Trifluoromethyl () : Moderately electron-withdrawing, improves metabolic stability and bioavailability .
  • Fluoro () : In 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, fluorine’s electronegativity enhances dipole interactions without significant steric hindrance .

Physicochemical and Pharmacological Properties

Compound Core N-Substituent Position 5 Molecular Weight Key Properties
Target Compound 1,3-Benzodiazole Phenyl Nitro ~357.34 g/mol High acidity, discontinued
1-Benzyl-5-(trifluoromethyl) analog 1,3-Benzodiazole Benzyl Trifluoromethyl ~332.34 g/mol Lipophilic, 97% purity
1-Butyl-5-(trifluoromethyl) analog 1,3-Benzodiazole Butyl Trifluoromethyl ~332.34 g/mol Enhanced membrane permeability
Benzimidazole elastase inhibitor (Cpd 7) 1,3-Benzodiazole 3,5-Dimethylbenzenesulfonyl Sulfonyl ~543.04 g/mol Enzyme inhibition, sulfonamide solubility
Thiazole derivative () Thiazole - Cyano, Fluoro ~322.38 g/mol Bioavailability, π-stacking

Biological Activity

2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid, with the chemical formula C15H11N3O4S and a molecular weight of 329.34 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms, effects, and potential applications.

The compound is characterized by the following properties:

PropertyValue
Chemical FormulaC15H11N3O4S
Molecular Weight329.34 g/mol
IUPAC Name2-(5-nitro-1-phenylbenzimidazol-2-yl)sulfanylacetic acid
PubChem CID4961741

The biological activity of this compound is primarily attributed to its structural features, particularly the nitro group and benzodiazole moiety. These components are known to interact with various biological targets, potentially influencing cellular pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the sulfanyl group may enhance the electron-donating ability, thus scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Properties

Studies have shown that benzodiazole derivatives possess antimicrobial activity. The nitro group is often linked to enhanced antibacterial effects. Preliminary tests suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antioxidant Study : A study published in ACS Omega demonstrated that similar benzodiazole derivatives exhibited potent antioxidant activity through radical scavenging assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
  • Antimicrobial Evaluation : In a recent investigation, derivatives of benzodiazole were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that these compounds could inhibit bacterial growth effectively, suggesting potential therapeutic applications .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects of related compounds indicated that they can induce apoptosis in cancer cell lines. Further studies are needed to determine if this compound exhibits similar properties .

Potential Applications

Given its promising biological activities, this compound could have several applications:

  • Pharmaceutical Development : Its antioxidant and antimicrobial properties make it a candidate for developing new drugs targeting oxidative stress-related diseases and infections.
  • Agricultural Use : The antimicrobial activity suggests potential use as a biopesticide or fungicide in agriculture.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A solvent-free approach, similar to the synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives, is recommended to reduce side reactions. Key steps include:

  • Reagent selection : Use hydrazine hydrate for amidation (e.g., converting esters to hydrazides under reflux in ethanol) .
  • Reaction monitoring : Track progress via TLC (e.g., Chloroform:Methanol, 7:3 ratio) .
  • Purification : Precipitate the product by quenching the reaction mixture in ice water .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR and IR spectroscopy : Confirm functional groups (e.g., sulfanyl, nitro, and acetic acid moieties).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally related benzofuran derivatives .
  • Elemental analysis : Verify stoichiometry, especially for nitro and sulfur content.

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize enzyme inhibition and antimicrobial assays:

  • Enzyme inhibition : Test against kinases or oxidoreductases using fluorescence-based assays, leveraging the nitro group’s redox activity .
  • Antimicrobial activity : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s reactivity or bioactivity?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) and molecular docking:

  • Reaction path analysis : Predict intermediates and transition states to optimize synthetic routes .
  • Docking simulations : Model interactions with biological targets (e.g., bacterial enzymes) to prioritize structural modifications .
  • Feedback loops : Integrate experimental data (e.g., IC50 values) into computational models to refine predictions .

Q. How should researchers resolve contradictions in observed vs. predicted biological activity?

  • Methodological Answer : Systematically evaluate variables:

  • Solubility effects : Use co-solvents (e.g., DMSO) to ensure compound dissolution in assays .
  • Metabolic stability : Perform hepatic microsome assays to assess degradation rates, which may explain discrepancies between in vitro and in vivo results .
  • Counter-screening : Test against off-target enzymes to rule out nonspecific interactions .

Q. What strategies can improve the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer : Focus on structural derivatization:

  • Prodrug design : Mask the acetic acid group with ester prodrugs to enhance bioavailability .
  • Nitro group modification : Replace the nitro group with bioisosteres (e.g., cyano) to reduce toxicity while retaining redox activity .
  • Salt formation : Explore sodium or potassium salts to improve aqueous solubility .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer : Optimize parameters using design of experiments (DoE):

  • Temperature control : Use flow chemistry for exothermic reactions to prevent decomposition .
  • Catalyst screening : Test heterogeneous catalysts (e.g., immobilized palladium) to facilitate easy separation .
  • Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid

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